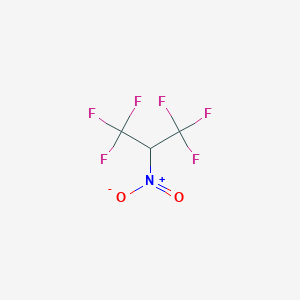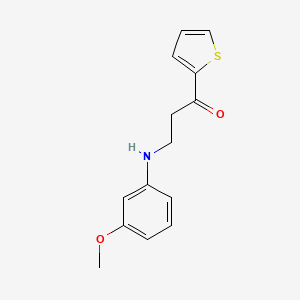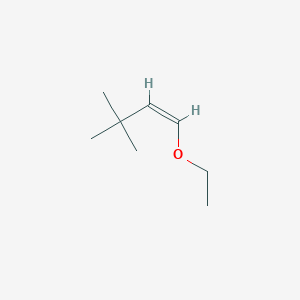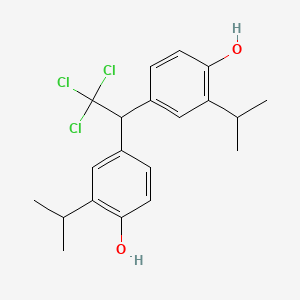
1,1,1,3,3,3-Hexafluoro-2-nitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-nitropropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and a nitro group attached to a propane backbone. This compound is known for its unique chemical properties, including high thermal stability and significant electronegativity due to the fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-nitropropane typically involves the nitration of hexafluoropropane derivatives. One common method is the reaction of hexafluoropropane with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-nitropropane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: Formation of 1,1,1,3,3,3-Hexafluoro-2-aminopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-nitropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in pharmaceuticals, especially in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-nitropropane involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can engage in strong hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a hydroxyl group instead of a nitro group.
1,1,1,3,3,3-Hexafluoro-2-aminopropane: A reduced form of 1,1,1,3,3,3-Hexafluoro-2-nitropropane.
1,1,1,3,3,3-Hexafluoro-2-methylpropane: A compound with a methyl group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical properties such as high electronegativity, thermal stability, and reactivity. These properties make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
13071-90-4 |
|---|---|
Fórmula molecular |
C3HF6NO2 |
Peso molecular |
197.04 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-nitropropane |
InChI |
InChI=1S/C3HF6NO2/c4-2(5,6)1(10(11)12)3(7,8)9/h1H |
Clave InChI |
CNDXTMNJDISJMM-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)




![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)


